
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to an imidazole ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione typically involves difluoromethylation reactions. One common method is the reaction of 1,3-dihydro-2H-imidazole-2-thione with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve the use of advanced difluoromethylation reagents and catalysts to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound also contains a difluoromethyl group and is important in the agrochemical industry.
Difluoromethylornithine: Known for its use in chemoprevention and treatment of hyperproliferative diseases. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
917876-68-7 |
|---|---|
Molekularformel |
C5H6F2N2S |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
1-(difluoromethyl)-3-methylimidazole-2-thione |
InChI |
InChI=1S/C5H6F2N2S/c1-8-2-3-9(4(6)7)5(8)10/h2-4H,1H3 |
InChI-Schlüssel |
BCDWNXUFKKSHIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN(C1=S)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


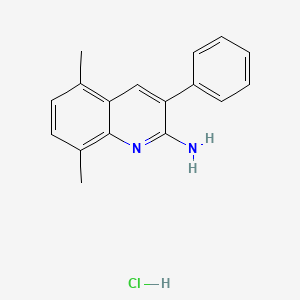

![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
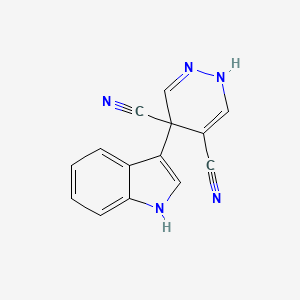
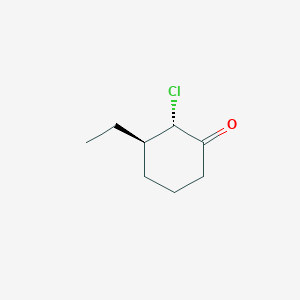
![N~4~-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12626957.png)
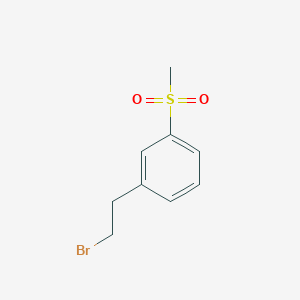
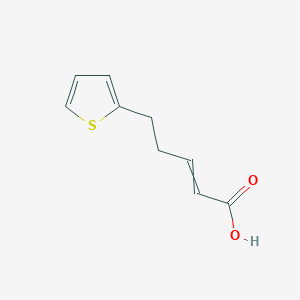

![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)
![6-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12626994.png)


![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)
